Joro spider toxin (JSTX-3, CAS 112163-33-4) is a specialized acylpolyamine neurotoxin originally isolated from the venom of the Nephila clavata spider. In neuropharmacological and electrophysiological applications, it functions as a use-dependent and voltage-dependent open-channel blocker of ionotropic glutamate receptors. JSTX-3 specifically targets calcium-permeable, GluR2-lacking AMPA receptors, exhibiting an IC50 of 40–56 nM at -60 mV, while leaving GluR2-containing AMPA receptors unaffected [1]. For procurement teams and principal investigators, sourcing highly pure, synthetic JSTX-3 provides a targeted pharmacological tool for isolating specific receptor subpopulations and mapping excitatory transmission pathways without the off-target NMDA receptor binding associated with crude venom extracts or generic glutamate antagonists [2].
Substituting JSTX-3 with generic AMPA/kainate receptor antagonists (such as CNQX or NBQX) or related synthetic polyamines (such as Naspm) fundamentally alters experimental outcomes. Generic quinoxalinediones act as competitive antagonists that indiscriminately silence both calcium-permeable and calcium-impermeable AMPA receptors, destroying the ability to isolate GluR2-lacking subpopulations. Furthermore, while synthetic analogs like 1-naphthyl acetyl spermine (Naspm) target similar receptors, Naspm produces a rapidly reversible block. In contrast, JSTX-3 binds deep within the channel pore, resulting in an incomplete or slowly reversible blockade upon buffer washout [1]. This near-irreversibility is a critical procurement requirement for sequential perfusion assays and long-term potentiation (LTP) studies where a persistent, wash-resistant receptor block is mandatory.
JSTX-3 selectively blocks calcium-permeable AMPA receptors (e.g., GluR1/GluR3 homomers and heteromers lacking the GluR2 subunit) with an IC50 of 40–56 nM at a holding potential of -60 mV [1]. In contrast, broad-spectrum competitive antagonists like CNQX block all AMPA receptor subtypes indiscriminately, and GluR2-containing receptors remain virtually insensitive to JSTX-3 even at concentrations exceeding 10 µM [2].
| Evidence Dimension | Receptor Subtype IC50 (at -60 mV) |
| Target Compound Data | JSTX-3: 40–56 nM (GluR2-lacking AMPA receptors) |
| Comparator Or Baseline | CNQX: Indiscriminate blockade; JSTX-3 on GluR2-containing: >10,000 nM |
| Quantified Difference | >178-fold selectivity for GluR2-lacking over GluR2-containing AMPA receptors. |
| Conditions | Whole-cell patch-clamp electrophysiology, -60 mV holding potential, mammalian hippocampal neurons or recombinant expression systems. |
Procurement of JSTX-3 is essential for researchers who must pharmacologically isolate calcium-permeable AMPA currents without silencing all fast excitatory synaptic transmission.
The structural complexity of JSTX-3's polyamine tail dictates its binding kinetics within the ion channel pore, leading to a persistent block. Electrophysiological recordings in hippocampal CA1 neurons demonstrate that JSTX-3 induces an incomplete or very slowly reversible blockade upon washout [1]. In direct contrast, the simplified synthetic analog Naspm (1-naphthyl acetyl spermine) exhibits a fully and rapidly reversible blocking action under identical perfusion conditions [1].
| Evidence Dimension | Channel block reversibility during buffer washout |
| Target Compound Data | JSTX-3: Incomplete / wash-resistant blockade |
| Comparator Or Baseline | Naspm (synthetic analog): Fully and rapidly reversible blockade |
| Quantified Difference | JSTX-3 maintains significant channel blockade post-washout, whereas Naspm allows full current recovery. |
| Conditions | In vitro slice perfusion, hippocampal CA1 neurons, continuous recording during and after antagonist application. |
Buyers designing long-term potentiation (LTP) or sequential perfusion assays must procure JSTX-3 when a persistent, wash-resistant receptor block is required.
JSTX-3 functions as an open-channel blocker, antagonizing the receptor only when the channel is actively gating (use-dependence), and its efficacy is highly sensitive to membrane potential. At negative holding potentials (e.g., -60 mV), JSTX-3 exerts maximal blockade (IC50 ~56 nM), whereas depolarization relieves the block[1]. Competitive antagonists like AP5 or NBQX bind the extracellular ligand-binding domain and exhibit no such voltage- or use-dependence .
| Evidence Dimension | Mechanism of Action / Voltage Dependence |
| Target Compound Data | JSTX-3: Voltage-dependent open-channel block (maximal at negative potentials) |
| Comparator Or Baseline | Competitive Antagonists (NBQX/CNQX): Voltage-independent ligand-binding domain block |
| Quantified Difference | JSTX-3 blockade is relieved by membrane depolarization; competitive antagonists maintain block regardless of voltage. |
| Conditions | Voltage-clamp recordings across a range of membrane potentials (-80 mV to +40 mV). |
Procuring this specific open-channel blocker allows researchers to selectively target actively gating receptors, providing a functional readout of synaptic activity that competitive antagonists cannot offer.
Procuring highly pure, synthetic JSTX-3 (>98% purity) is critical for assay reproducibility, as it strictly isolates calcium-permeable AMPA receptors [1]. In contrast, utilizing crude Nephila clavata venom or partially purified fractions introduces a heterogeneous mixture of polyamine toxins (including JSTX-1, JSTX-2, JSTX-4, and NPTX variants). These structural variants possess differing polyamine tail lengths that significantly increase cross-reactivity with NMDA receptors, confounding data interpretation [2].
| Evidence Dimension | Target Specificity and Lot-to-Lot Consistency |
| Target Compound Data | Synthetic JSTX-3: High specificity for GluR2-lacking AMPA receptors; highly reproducible. |
| Comparator Or Baseline | Crude Venom: Variable composition; significant off-target NMDA receptor antagonism. |
| Quantified Difference | Synthetic JSTX-3 eliminates the >25% off-target NMDA inhibition frequently observed with mixed JSTX-4 and NPTX variants present in crude extracts. |
| Conditions | Quality control and validation in standardized Xenopus oocyte or mammalian slice expression systems. |
Sourcing synthetic JSTX-3 rather than crude extracts ensures strict lot-to-lot reproducibility and prevents off-target NMDA receptor interference in sensitive electrophysiological workflows.
Ideal for patch-clamp electrophysiology workflows where researchers must separate GluR2-lacking AMPA currents from total excitatory postsynaptic currents (EPSCs), a separation impossible with broad-spectrum agents like CNQX[1].
The required reagent for synaptic plasticity (LTP/LTD) studies necessitating a persistent, slowly reversible receptor block that withstands continuous buffer washout, outperforming reversible analogs like Naspm [2].
Utilized as a high-affinity molecular wedge to trap and stabilize ionotropic glutamate receptors in the open-channel blocked state for high-resolution structural imaging, leveraging its voltage-dependent binding mechanism [3].
Deployed in neuroprotection assays to specifically evaluate the role of calcium-permeable AMPA receptors in mediating neuronal death during ischemic events, without shutting down global excitatory transmission [4].
Acute Toxic